Risdiplam

Catalog No.
S541463
CAS No.
1825352-65-5
M.F
C22H23N7O
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risdiplam

CAS Number

1825352-65-5

Product Name

Risdiplam

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

solubility

Soluble in DMSO

Synonyms

Risdiplam; RG7916; RG-7916; RG 7916; RO703406; RO-7034067; RO 7034067;

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

The exact mass of the compound Risdiplam is 401.1964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • SMA is caused by mutations in the survival motor neuron 1 (SMN1) gene, leading to insufficient production of functional SMN protein.
  • Risdiplam acts as an SMN2 splicing modifier. The human genome contains a backup gene called SMN2, which can produce functional SMN protein, but at much lower levels than SMN1. Risdiplam works by modifying the pre-mRNA produced by SMN2, allowing for the inclusion of exon 7 during splicing. This results in the production of more full-length, functional SMN protein. )

Clinical Trials

  • Several clinical trials have been conducted to assess the safety and efficacy of Risdiplam in treating SMA patients of various ages. These trials have shown promising results, with Risdiplam increasing SMN protein levels and improving motor function in patients. Source: Risdiplam for the Use of Spinal Muscular Atrophy - PMC - NCBI: )
  • Ongoing research is focused on long-term effects, use in combination with other therapies, and exploring its efficacy in treating SMA patients with different genetic variants. Source: Risdiplam in Patients Previously Treated with Other Therapies for Spinal Muscular Atrophy: An Interim Analysis from the JEWELFISH Study:

Advantages of Risdiplam

  • Compared to other SMA therapies that require intrathecal injection or gene replacement, Risdiplam is administered orally, making it less invasive and potentially more convenient for patients. Source: Risdiplam for the Use of Spinal Muscular Atrophy: )

Important Note

  • It's important to remember that scientific research is an ongoing process. While Risdiplam shows promise, more studies are needed to fully understand its long-term effects and optimal use in treating SMA.

Risdiplam is a small molecule compound designed as a splicing modifier for the survival of motor neuron 2 gene (SMN2). It aims to treat spinal muscular atrophy (SMA), a genetic disorder characterized by the progressive loss of motor neurons and muscle weakness due to insufficient levels of functional SMN protein. Risdiplam works by enhancing the inclusion of exon 7 during SMN2 pre-mRNA splicing, thereby increasing the production of functional SMN protein. This compound was developed through high-throughput screening and subsequent optimization efforts to improve its pharmacological profile and minimize off-target effects .

Risdiplam works by increasing the production of functional survival motor neuron (SMN) protein. SMA is a genetic disease caused by mutations in the SMN1 gene, leading to insufficient SMN protein production []. Risdiplam targets the SMN2 gene, which can produce a partially functional form of SMN protein, but at very low levels. Risdiplam acts as an SMN2 pre-mRNA splicing modifier. Pre-mRNA splicing is a crucial cellular process that removes introns (non-coding regions) from RNA molecules before they can be translated into proteins. Risdiplam modulates splicing to increase the production of full-length, functional SMN protein from the SMN2 gene [].

Clinical trials have shown Risdiplam to be generally well-tolerated with a manageable side effect profile []. The most common side effects reported include fever, diarrhea, rash, mouth ulcers, joint pain, and urinary tract infections [].

Pregnant and breastfeeding women are advised to consult with a healthcare professional before using Risdiplam due to a lack of sufficient safety data in these populations [].

The primary chemical reaction involving risdiplam is its interaction with the SMN2 pre-mRNA. Risdiplam binds to two specific sites on the pre-mRNA: the 5' splice site of intron 7 and an exonic splicing enhancer (ESE2) within exon 7. This binding facilitates the recruitment of U1 small nuclear ribonucleoprotein (U1 snRNP) to the splice sites, promoting the inclusion of exon 7 in the mature mRNA transcript. As a result, this leads to an increase in functional SMN protein levels, which is critical for motor neuron survival .

Risdiplam has demonstrated significant biological activity in clinical studies, leading to increased levels of functional SMN protein in patients with SMA. In pivotal trials, risdiplam was shown to increase SMN protein levels by up to two-fold compared to baseline measurements. The compound is orally bioavailable and exhibits a favorable pharmacokinetic profile, allowing for once-daily dosing. Common adverse reactions reported include pyrexia, headache, and gastrointestinal disturbances .

The synthesis of risdiplam involves several steps, starting from initial coumarin derivatives identified during screening. The optimization process included modifications to enhance selectivity for SMN2 while minimizing off-target effects. Key strategies involved improving the binding affinity for the splice sites and ensuring a favorable pharmacokinetic profile. The final synthesis yields risdiplam as a stable compound suitable for oral administration .

Risdiplam is primarily indicated for the treatment of spinal muscular atrophy across various age groups and stages. It represents a novel therapeutic approach by targeting the underlying genetic cause of SMA rather than merely alleviating symptoms. The drug has been approved for use in multiple countries under the brand name Evrysdi .

Several compounds share structural or functional similarities with risdiplam, particularly those targeting splicing mechanisms or treating spinal muscular atrophy:

Compound NameMechanismUnique Features
NusinersenAntisense oligonucleotide that modifies SMN2 splicingAdministered via intrathecal injection; targets SMN2 directly
RG7800Early SMN2 splicing modifierPredecessor in development; halted due to retinal toxicity concerns
BranaplamSmall molecule SMN2 splicing modifierUndergoing clinical trials; different chemical structure but similar mechanism

Risdiplam stands out due to its oral bioavailability and favorable pharmacokinetic profile, making it easier for patients to administer compared to other treatments like nusinersen .

The development of risdiplam synthesis has evolved through multiple patent applications, each introducing distinct strategic approaches to overcome manufacturing challenges and improve overall efficiency [1] [22]. The most significant synthetic routes documented in patent literature demonstrate a progression from direct coupling methods to protected intermediate strategies, reflecting the pharmaceutical industry's continuous optimization efforts for this critical spinal muscular atrophy treatment [7] [24].

Primary Synthetic Route via Formyl Protection

The formyl protection route, detailed in patent WO2024154148A1, represents a major advancement in risdiplam synthesis methodology [1]. This approach begins with 7-benzyl-4,7-diazaspiro[2.5]octane as the starting material, which undergoes formylation with formic acid in toluene at reflux temperatures of 106-110°C [1]. The reaction proceeds through azeotropic water removal, ensuring complete conversion to the protected intermediate 7-benzyl-1-formyl-4,7-diazaspiro[2.5]octane [1].

Subsequent debenzylation employs catalytic hydrogenation using 10% palladium on carbon in methanol under ambient temperature conditions [1]. This step yields 1-formyl-4,7-diazaspiro[2.5]octane, which serves as the key coupling partner for nucleophilic substitution with 7-fluoro-2-(2-methylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one [1]. The coupling reaction utilizes potassium carbonate as base in dimethylformamide at elevated temperatures [1]. Final deprotection involves acid treatment with hydrochloric acid, sulfuric acid, or acetic acid to afford risdiplam with overall yields ranging from 75-85% [1].

Alternative Carboxylate Protection Strategy

Patent WO2024069646A1 describes an alternative synthetic pathway employing methyl carboxylate protection [22]. This route initiates with the same benzylated spirocyclic starting material but introduces methyl chloroformate under basic conditions using sodium carbonate in toluene [22]. The resulting methyl-7-benzyl-4,7-diazaspiro[2.5]octane-1-carboxylate undergoes debenzylation followed by coupling with the fluoropyrimidine intermediate [22].

The carboxylate protection strategy requires base-mediated hydrolysis using sodium hydroxide or potassium hydroxide for final deprotection [22]. While this approach provides comparable yields of 70-80%, it offers advantages in terms of intermediate stability and purification options [22]. The carboxylate protecting group exhibits enhanced resistance to acidic conditions during intermediate handling and storage [22].

Original Patent Methodology

The foundational synthetic approach, described in US9969754B2, employs direct coupling between 4,7-diazaspiro[2.5]octane hydrochloride and 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-pyrido[1,2-a]pyrimidin-4-one using palladium catalysis [2]. However, this direct method suffers from significantly lower yields of 40-60% and requires extensive chromatographic purification [2] [7]. The poor performance of this route necessitated the development of the improved protection strategies documented in subsequent patents [1] [22].

RouteKey Starting MaterialProtecting GroupOverall Yield RangePatent Reference
Formyl Protection7-Benzyl-4,7-diazaspiro[2.5]octaneFormyl75-85%WO2024154148A1
Carboxylate Protection7-Benzyl-4,7-diazaspiro[2.5]octaneMethyl carboxylate70-80%WO2024069646A1
Original Patent Route4,7-diazaspiro[2.5]octane hydrochlorideNone40-60%US9969754B2

Critical Intermediate Compounds in Production

The synthesis of risdiplam relies on several structurally complex intermediates that require precise control during manufacturing [1] [15] [16]. These intermediates serve as crucial building blocks and their successful preparation directly impacts the quality and yield of the final active pharmaceutical ingredient [7] [22].

Spirocyclic Core Intermediates

The 4,7-diazaspiro[2.5]octane scaffold represents the fundamental structural element of risdiplam [15] [16]. This bicyclic system contains two nitrogen atoms positioned at the 4 and 7 positions of the spirocyclic framework [15]. The compound exists as a white to yellow powder with high purity requirements exceeding 98% for pharmaceutical applications [15] [16].

Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, bearing CAS number 674792-08-6, serves as a protected precursor with molecular formula C11H20N2O2 and molecular weight 212.29 [15]. This intermediate provides enhanced stability during synthetic manipulations and storage [15]. The tert-butyl carboxylate protecting group can be removed under acidic conditions to regenerate the free diazaspiro system [15].

The benzylated analog, 7-benzyl-4,7-diazaspiro[2.5]octane, plays a pivotal role in both major synthetic routes [1] . This intermediate features a benzyl substituent attached to one of the nitrogen atoms, providing both protection and activation for subsequent transformations . The benzyl group facilitates purification through crystallization while preventing unwanted side reactions during synthesis [1].

Protected Diazaspiro Derivatives

7-Benzyl-1-formyl-4,7-diazaspiro[2.5]octane emerges as a critical intermediate in the formyl protection route [1]. This compound combines benzyl protection at the 7-position with formyl protection at the 1-position, creating a doubly protected system that enables selective chemistry [1]. The formyl group serves as a temporarily masked amine that can be revealed under controlled acidic conditions [1].

Methyl-7-benzyl-4,7-diazaspiro[2.5]octane-1-carboxylate represents the key intermediate in the carboxylate protection strategy [22]. The methyl ester functionality provides orthogonal protection compared to the formyl approach, allowing for different reaction conditions and purification methods [22]. This intermediate demonstrates enhanced solubility in organic solvents, facilitating large-scale processing [22].

Heterocyclic Building Blocks

The synthesis requires 7-fluoro-2-(2-methylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one as the electrophilic coupling partner [1] [22]. This complex heterocyclic system incorporates multiple nitrogen-containing rings fused together in a specific arrangement [1]. The fluorine atom at the 7-position serves as the leaving group during nucleophilic substitution with the diazaspiro nucleophile [1].

The preparation of this fluorinated heterocycle involves multiple steps beginning with appropriately substituted pyridazine precursors [7]. 6-Chloro-4-methylpyridazin-3-amine serves as a starting material for constructing the imidazopyridazine portion [7]. This intermediate undergoes cyclization with chloroacetone to form the fused ring system [7].

2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl boronic ester derivatives function as coupling partners in Suzuki-type reactions for assembling the complete heterocyclic framework [7]. These boronic esters, particularly the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivative, provide enhanced stability and reactivity compared to free boronic acids [7].

Intermediate ClassSpecific CompoundMolecular FormulaFunction
Spirocyclic Core4,7-Diazaspiro[2.5]octaneC6H12N2Central scaffold
Protected Core7-Benzyl-1-formyl-4,7-diazaspiro[2.5]octaneC14H18N2OFormyl protection
Protected CoreMethyl-7-benzyl-4,7-diazaspiro[2.5]octane-1-carboxylateC16H22N2O2Carboxylate protection
Heterocyclic Partner7-Fluoro-2-(2-methylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-oneC15H10FN7OElectrophilic coupling partner

Process Optimization Strategies

Manufacturing optimization for risdiplam synthesis focuses on maximizing yield while maintaining product quality and minimizing production costs [4] [22] [24]. The complex multi-step nature of the synthesis requires careful attention to reaction conditions, solvent selection, and purification strategies [1] [32].

Temperature and Reaction Condition Optimization

Process temperature control emerges as a critical optimization parameter across all synthetic steps [1] [4]. The formylation reaction requires precise temperature management at 106-110°C during reflux conditions to ensure complete water removal while preventing thermal degradation [1]. Deviation from this temperature range results in incomplete conversion or product decomposition [1].

Debenzylation reactions operate optimally at ambient temperatures of 25-30°C under hydrogen atmosphere with palladium catalysis [1] [22]. Higher temperatures accelerate the reaction but increase the risk of catalyst deactivation and side product formation [1]. Lower temperatures extend reaction times beyond practical manufacturing timelines [1].

Nucleophilic substitution reactions between the diazaspiro intermediates and fluorinated heterocycles proceed most efficiently at 80-120°C in polar aprotic solvents [1] [22]. The optimal temperature range balances reaction rate with selectivity, as excessive heating promotes unwanted elimination and rearrangement pathways [1].

Solvent System Selection and Optimization

Solvent selection significantly impacts both reaction efficiency and product isolation [1] [4] [22]. Toluene serves as the preferred solvent for formylation reactions due to its ability to form azeotropes with water, facilitating complete dehydration [1]. The aromatic solvent also provides adequate solubility for reactants while remaining chemically inert under reaction conditions [1].

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and dimethylacetamide prove essential for nucleophilic substitution reactions [1] [22]. These solvents stabilize anionic intermediates and facilitate the displacement of fluoride from the heterocyclic electrophile [1]. Dimethylformamide offers the best balance of reactivity and ease of removal during workup procedures [1].

Alcoholic solvents, particularly methanol and ethanol, provide optimal conditions for catalytic hydrogenation steps [1] [22]. These protic solvents coordinate to metal catalysts while enabling efficient hydrogen transfer [1]. The choice between methanol and ethanol depends on downstream processing requirements and environmental considerations [22].

Base Selection and Stoichiometry Optimization

Base selection critically influences reaction outcomes in nucleophilic substitution steps [1] [22]. Potassium carbonate emerges as the preferred base for formyl-protected intermediates, providing sufficient basicity while maintaining compatibility with the protecting group [1]. The carbonate base generates minimal water, preventing premature hydrolysis of acid-labile functionalities [1].

Sodium carbonate and sodium bicarbonate offer milder basic conditions suitable for carboxylate-protected systems [22]. These bases provide controlled basicity that activates the nucleophile without compromising ester stability [22]. The choice between carbonate and bicarbonate depends on the specific substrate reactivity requirements [22].

Stoichiometric optimization studies reveal that 1.2-1.5 equivalents of base provide optimal conversion while minimizing side reactions [1] [22]. Excess base leads to competing elimination reactions and product degradation [1]. Insufficient base results in incomplete conversion and extended reaction times [22].

Crystallization and Purification Strategies

Process optimization extends to product isolation and purification methodologies [29] [32]. Crystallization from ethanol-water mixtures provides high-purity risdiplam with excellent recovery yields [29]. The crystallization conditions must be carefully controlled to ensure consistent polymorphic form and particle size distribution [29].

Anti-solvent crystallization using ethanol as solvent and water as anti-solvent enables precise control over supersaturation and nucleation [32]. Gradual addition of anti-solvent at controlled temperatures produces uniform crystal morphology suitable for downstream processing [32]. Seeding with authenticated risdiplam crystals ensures reproducible polymorphic outcomes [29].

The development of continuous crystallization processes offers advantages for large-scale manufacturing [32]. Continuous mixed-suspension, mixed-product removal crystallizers provide consistent product quality while reducing batch-to-batch variability [32]. These systems enable real-time process monitoring and automated quality control [32].

Process ParameterOptimal RangeImpact on ProcessControl Strategy
Formylation Temperature106-110°CConversion efficiencyReflux control
Debenzylation Temperature25-30°CSelectivityAmbient control
Coupling Temperature80-120°CReaction rateProgrammed heating
Base Equivalents1.2-1.5 eqSide reaction controlPrecise dosing
Crystallization Rate1-2°C/minCrystal qualityControlled cooling

Impurity Profiling and Control

Comprehensive impurity profiling for risdiplam manufacturing encompasses process-related impurities, degradation products, and elemental contaminants that require stringent control to meet pharmaceutical quality standards [9] [10] [14]. The complex synthetic pathway generates multiple potential impurities that must be identified, characterized, and controlled within acceptable limits [31].

Process-Related Impurity Sources

Residual starting materials constitute a primary category of process-related impurities [9] [10]. Incomplete conversion of 7-benzyl-4,7-diazaspiro[2.5]octane or the fluorinated heterocyclic coupling partner can result in detectable levels of these compounds in the final product [1]. These impurities typically arise from inadequate reaction times, insufficient reagent stoichiometry, or suboptimal reaction conditions [1] [22].

N-Nitroso impurities represent a particularly concerning class of process-related contaminants [9] [10]. These mutagenic compounds can form during synthesis when nitrosating agents are present in combination with secondary amines [9]. The diazaspiro scaffold contains secondary amine functionalities that are susceptible to nitrosation under specific conditions [10]. Control strategies include elimination of nitrite sources, pH optimization, and addition of scavenging agents [9] [10].

Coupling reaction by-products emerge from competing pathways during the nucleophilic substitution step [1] [22]. Elimination reactions can occur alongside substitution, generating alkene-containing impurities [1]. Regioisomeric substitution products may form if the fluorinated electrophile contains multiple reactive sites [22]. These impurities require chromatographic identification and quantitative analysis [10].

Degradation Product Formation

Oxidation products represent the most significant category of degradation impurities for risdiplam [9] [10]. The electron-rich heterocyclic system contains multiple sites susceptible to oxidative attack [10]. Atmospheric oxygen exposure during processing can generate N-oxide derivatives and ring-opened oxidation products [9]. These degradants typically increase during extended storage or exposure to elevated temperatures [10].

Hydrolysis products form under aqueous conditions, particularly at extreme pH values [9] [10]. The heterocyclic rings in risdiplam can undergo ring-opening reactions in the presence of water and acid or base catalysis [10]. Hydrolytic degradation becomes more pronounced during formulation development when the compound is exposed to aqueous media [9].

Photodegradation impurities arise from exposure to light, especially ultraviolet radiation [9] [10]. The conjugated heterocyclic system absorbs UV light, leading to excited state chemistry and subsequent degradation [10]. Photolytic processes can generate complex mixtures of degradation products that require comprehensive analytical characterization [9].

Elemental Impurity Control

Palladium residues from catalytic hydrogenation steps require particular attention due to their potential toxicity [9] [31]. The debenzylation reaction employs palladium on carbon catalysts that can leave trace metal contamination [1] [22]. Specification limits for palladium are typically set at no more than 10 parts per million based on International Council for Harmonisation guidelines [31].

Iron, nickel, and copper contamination can arise from processing equipment or alternative catalyst systems [9]. These transition metals can catalyze oxidation reactions, leading to accelerated degradation during storage [9]. Control strategies include equipment material selection, catalyst purification, and metal scavenging treatments [31].

Residual solvent control encompasses both class 2 and class 3 solvents used throughout the synthesis [31]. Dimethylformamide, classified as a class 2 solvent, requires limits of no more than 880 parts per million in the final product [31]. Toluene, ethanol, and other solvents must be controlled according to their respective International Council for Harmonisation classification limits [31].

Analytical Methods for Impurity Detection

High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for organic impurity quantification [9] [14]. Gradient elution using octadecyl stationary phases provides adequate separation of risdiplam from related substances [14]. Method validation encompasses specificity, linearity, accuracy, precision, and robustness parameters [14].

Liquid chromatography-tandem mass spectrometry enables structural identification of unknown impurities and provides enhanced sensitivity for trace-level detection [9] [10]. This technique proves particularly valuable for characterizing degradation products and confirming the identity of process-related impurities [10].

Inductively coupled plasma mass spectrometry provides quantitative analysis of elemental impurities with detection limits suitable for pharmaceutical applications [31]. This technique enables simultaneous analysis of multiple elements and provides the sensitivity required for palladium and other transition metal determinations [9] [31].

Gas chromatography with headspace sampling enables residual solvent analysis with excellent sensitivity and selectivity [31]. This method provides quantitative determination of volatile organic compounds while avoiding interference from the non-volatile active pharmaceutical ingredient [14].

Impurity CategorySpecification LimitAnalytical MethodControl Strategy
Process-Related ImpuritiesNMT 0.15% eachHPLC-UVIn-process monitoring
N-Nitroso ImpuritiesNMT 0.10% eachLC-MS/MSProcess optimization
Degradation ProductsNMT 0.15% eachHPLC-UVStability control
Palladium ResiduesNMT 10 ppmICP-MSCatalyst removal
Residual SolventsICH Q3C limitsGC-HSProcess control

Survival Motor Neuron 2 Pre-messenger Ribonucleic Acid Splicing Modulation

Risdiplam functions as a highly selective small molecule splicing modifier that targets the fundamental process of pre-messenger ribonucleic acid splicing to restore functional protein production from the Survival Motor Neuron 2 gene [1] [2]. The compound operates through a sophisticated mechanism that directly addresses the underlying molecular defect responsible for spinal muscular atrophy pathogenesis [3].

The Survival Motor Neuron 2 gene contains a critical single nucleotide substitution at position 6 of exon 7, where cytosine is replaced by uracil, creating a weak 5' splice site that results in predominant exon 7 skipping during the splicing process [1] [4]. This substitution disrupts the normal splicing pattern, leading to production of a truncated, unstable protein that cannot adequately compensate for the loss of Survival Motor Neuron 1 function [3] [5].

Risdiplam specifically targets this defective splicing event by binding to the interface formed between the U1 small nuclear ribonucleoprotein complex and the 5' splice site of Survival Motor Neuron 2 exon 7 [1] [6]. The compound acts as a molecular stabilizer that compensates for the sequence mismatch created by the cytosine to uracil substitution, effectively converting the weak 5' splice site into a functionally strong recognition sequence [1] [7].

The therapeutic efficacy of risdiplam stems from its ability to increase the binding affinity of the U1 small nuclear ribonucleoprotein complex to the 5' splice site of Survival Motor Neuron 2 exon 7 in a sequence-selective manner [1]. This enhanced binding promotes the inclusion of exon 7 in the mature transcript, enabling production of sufficient functional Survival Motor Neuron protein to compensate for the loss of Survival Motor Neuron 1 function in affected patients [3] [8].

Exon 7 Inclusion Mechanisms

The mechanism by which risdiplam promotes exon 7 inclusion involves multiple coordinated molecular interactions that collectively restore proper splicing function [9] [7]. The compound binds specifically to the intermolecular ribonucleic acid helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5' splice site [9] [7].

Structural studies have revealed that risdiplam inserts its central aromatic ring between nucleotides C8 and C9 of the U1 small nuclear ribonucleic acid, forming a direct hydrogen bond with the amino group of the unpaired adenine at position -1 [7] [10]. This interaction is critical for the bulge repair mechanism, as it stabilizes the bulged adenosine in the ribonucleic acid base stack and facilitates proper splice site recognition [9] [7].

The compound's piperazine group forms a salt bridge with the negatively charged oxygen in the phosphate group of C9, providing additional anchoring to the U1 small nuclear ribonucleic acid structure [7] [10]. This electrostatic interaction, combined with the hydrogen bonding network, creates a stable binding complex that significantly enhances the affinity of the U1 small nuclear ribonucleoprotein for the target splice site [6] [7].

Quantitative analysis demonstrates that risdiplam binding increases the binding affinity of the U1 small nuclear ribonucleoprotein complex by approximately sixteen-fold compared to the unmodified weak splice site [6]. This dramatic improvement in binding affinity is sufficient to overcome the inhibitory effects of the cytosine to uracil substitution and restore efficient exon 7 inclusion in the mature transcript [1] [6].

The exon 7 inclusion mechanism also involves the recruitment and stabilization of essential splicing factors, particularly the U1-C protein component of the U1 small nuclear ribonucleoprotein complex [6] [7]. Risdiplam binding facilitates the interaction of U1-C with the minor groove of the ribonucleic acid duplex, which is essential for proper splice site recognition and spliceosome assembly [7] [11].

U1 Small Nuclear Ribonucleoprotein Interaction Dynamics

The interaction between risdiplam and the U1 small nuclear ribonucleoprotein complex involves a sophisticated network of molecular contacts that collectively determine the specificity and efficacy of splice site modulation [6] [12]. These interactions occur within the context of a large ribonucleoprotein complex of approximately 220 kilodaltons, requiring precise molecular recognition mechanisms [13].

Colocalization single molecule spectroscopy studies have revealed that the binding of risdiplam to the U1 small nuclear ribonucleoprotein complex follows a sequential mechanism that depends on the prior engagement of the complex with the target 5' splice site [6] [12]. The U1-C protein component first binds reversibly to the U1 small nuclear ribonucleoprotein, and risdiplam subsequently associates with this complex only after it has engaged with the bulged 5' splice site [6] [12].

The binding kinetics demonstrate that risdiplam associates with the U1 small nuclear ribonucleoprotein/U1-C complex with a dissociation constant of approximately 0.7 micromolar [6]. This moderate binding affinity ensures reversible association while providing sufficient stability for functional splice site modulation [6] [12].

The sequential binding mechanism establishes an obligate order of binding and unbinding events that explains how reversible risdiplam interactions lead to the formation of long-lived U1 small nuclear ribonucleoprotein/5' splice site complexes [6] [12]. This mechanism ensures that risdiplam preferentially stabilizes complexes formed at appropriate target sequences while minimizing non-specific interactions with other ribonucleic acid-protein complexes [6].

Dynamic studies using fluorine-19 nuclear magnetic resonance spectroscopy have confirmed that risdiplam binding is ribonucleic acid-dependent and sequence-selective [13]. The compound shows preferential binding to the ribonucleoprotein complex formed with the weak exon 7 5' splice site compared to canonical strong splice sites, demonstrating its inherent selectivity for the therapeutic target [13].

Structural Basis of 5' Splice Site Recognition

The molecular basis of 5' splice site recognition by risdiplam involves precise structural interactions that distinguish target sequences from the vast array of potential binding sites throughout the transcriptome [9] [7]. High-resolution nuclear magnetic resonance spectroscopy studies have provided detailed insights into the three-dimensional structure of the risdiplam-ribonucleic acid complex [9] [7] [14].

The solution structure of risdiplam bound to the ribonucleic acid helix reveals that the compound adopts a specific conformation that maximizes complementarity with the target ribonucleic acid structure [9] [7]. The compound binds in the major groove of the ribonucleic acid duplex formed between the U1 small nuclear ribonucleic acid and the 5' splice site, positioning its functional groups for optimal interaction with specific nucleotides and backbone elements [9] [7].

Chemical shift perturbation analysis has identified the specific nucleotides that participate in direct interactions with risdiplam [9]. The most significant perturbations occur at positions corresponding to the G-2A-1G+1U+2 motif, confirming that this sequence represents the primary recognition element for compound binding [9] [7].

The structural studies demonstrate that risdiplam functions as a molecular bridge that links the U1 small nuclear ribonucleic acid to the 5' splice site of Survival Motor Neuron 2 exon 7 [7] [10]. This bridging function is essential for the compound's ability to stabilize weak splice sites and promote proper spliceosome assembly [9] [7].

Bulge-Repair Hypothesis

The bulge-repair mechanism represents a novel paradigm for small molecule-mediated splicing modulation that addresses fundamental structural defects in ribonucleic acid-ribonucleic acid interactions [9] [7]. This mechanism is based on the observation that certain 5' splice sites, including that of Survival Motor Neuron 2 exon 7, contain a bulged nucleotide at the -1 position that disrupts normal base pairing with the U1 small nuclear ribonucleic acid [6] [9].

In the absence of risdiplam, the adenosine at position -1 of the Survival Motor Neuron 2 exon 7 5' splice site forms a bulge that protrudes into the minor groove of the ribonucleic acid duplex [9] [15]. This bulged conformation destabilizes the duplex and creates potential steric conflicts with the U1-C protein component of the U1 small nuclear ribonucleoprotein complex [9] [7].

Risdiplam binding induces a conformational change that pulls the bulged adenosine out of the minor groove and stabilizes it within the helical stack [9] [7]. The compound's carbonyl group forms a critical hydrogen bond with the amino group of the bulged adenosine, providing the energetic driving force for this conformational transition [9] [7].

The bulge repair process increases the thermal stability of the U1 small nuclear ribonucleic acid/5' splice site duplex by approximately 1°C, which translates to a significant improvement in binding affinity under physiological conditions [9] [15]. This stabilization is sufficient to overcome the inhibitory effects of the bulged nucleotide and restore efficient splice site recognition [9] [7].

The bulge-repair mechanism is not limited to Survival Motor Neuron 2 exon 7 but represents a general principle that can be applied to other weak splice sites containing similar structural defects [9] [7]. This broad applicability suggests that bulge-repair compounds could be developed for therapeutic intervention in other splicing-related diseases [9] [7].

Ribonucleic Acid Minor Groove Binding Interactions

While risdiplam primarily binds in the major groove of the ribonucleic acid duplex, its mechanism of action involves critical interactions that affect minor groove accessibility and protein binding [9] [7] [11]. The compound's binding mode is specifically designed to facilitate the interaction of the U1-C protein with the minor groove of the ribonucleic acid duplex [7] [11].

The U1-C protein contains a zinc finger domain that must interact with the minor groove of the U1 small nuclear ribonucleic acid/5' splice site duplex for proper splice site recognition [11]. In the absence of risdiplam, the bulged adenosine at position -1 creates steric hindrance that prevents optimal U1-C binding [9] [7].

Risdiplam binding alleviates this steric conflict by repositioning the bulged adenosine and creating an accessible minor groove surface for U1-C interaction [9] [7]. The compound does not make direct contacts with the minor groove but instead acts as an allosteric modulator that optimizes the geometry for protein-ribonucleic acid recognition [9] [7].

Structural analysis reveals that the risdiplam-induced conformational changes create a continuous minor groove surface that is complementary to the U1-C zinc finger domain [7] [11]. This optimized protein-ribonucleic acid interface is essential for the formation of stable, functional splicing complexes [7] [11].

The importance of minor groove accessibility is demonstrated by the observation that risdiplam binding enhances U1-C association with the ribonucleic acid duplex in a sequence-dependent manner [6]. This enhancement is specific to bulged splice sites and does not occur with canonical strong splice sites that already possess optimal minor groove geometry [6] [13].

Comparative Splice-Site Specificity Analysis

The specificity of risdiplam for its target splice sites represents a critical aspect of its therapeutic mechanism, distinguishing functional targets from the thousands of potential binding sites present in the human transcriptome [2] [16]. Comprehensive transcriptome-wide analysis has revealed that risdiplam exhibits remarkable selectivity for specific sequence motifs and structural features [2] [16].

Massively parallel splicing assays have demonstrated that risdiplam activity is primarily determined by the presence of specific sequence elements at the 5' splice site [16] [15]. The compound shows strong preference for splice sites containing the G-2A-1G+1U+2 motif, with particular sensitivity to variations at positions -2, -1, +1, and +2 relative to the exon-intron boundary [16] [15].

Position weight matrix analysis reveals that risdiplam exhibits strong selectivity for guanosine at position -2 and adenosine at position -1, consistent with the bulge-repair mechanism [16] [15]. The compound also shows preferences for guanosine at position +1 and uracil at position +2, though these requirements are less stringent than those for the exonic positions [16] [15].

Quantitative modeling studies have identified two distinct interaction modes for risdiplam, suggesting that the compound may recognize target sites through multiple binding mechanisms [16] [15]. The primary mode corresponds to the well-characterized bulge-repair mechanism, while a secondary mode may involve alternative binding orientations or recognition of different structural features [16] [15].

Comparative analysis with other splice-site modifying compounds reveals both similarities and important differences in target recognition specificity [2] [16] [17]. Branaplam, another splice-site modifier, exhibits overlapping but distinct specificity patterns, suggesting that different compounds within this class may target partially overlapping sets of splice sites [2] [16] [17].

The specificity analysis has important implications for understanding off-target effects and optimizing therapeutic dosing regimens [2]. At lower concentrations, risdiplam shows high selectivity for Survival Motor Neuron 2 exon 7, while higher concentrations lead to modulation of additional splice sites with similar sequence features [2] [16].

Genome-wide ribonucleic acid sequencing studies have confirmed that risdiplam's primary therapeutic effect occurs at Survival Motor Neuron 2 exon 7, with limited off-target effects observed at therapeutically relevant concentrations [2] [18]. The compound's selectivity is enhanced by the requirement for both appropriate sequence motifs and the specific structural context provided by the bulged adenosine [2] [16].

The comparative analysis demonstrates that risdiplam's specificity arises from a combination of sequence recognition and structural complementarity requirements [16] [9]. This dual requirement for both sequence and structure provides a high degree of selectivity that minimizes unintended splicing changes while maintaining robust therapeutic activity [16] [9].

Understanding the molecular basis of risdiplam's specificity has enabled the development of improved computational models for predicting splice-site modulation [16] [15]. These models incorporate both sequence-based and structure-based features to provide more accurate predictions of compound activity across the transcriptome [16] [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

401.19640838 g/mol

Monoisotopic Mass

401.19640838 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

76RS4S2ET1

Drug Indication

Risdiplam is indicated for the treatment of spinal muscular atrophy (SMA).
Evrysdi is indicated for the treatment of 5q spinal muscular atrophy (SMA) in patients with a clinical diagnosis of SMA Type 1, Type 2 or Type 3 or with one to four SMN2 copies. Â

Mechanism of Action

Spinal muscular atrophy (SMA) is a severe and progressive congenital neuromuscular disease resulting from mutations in the survival of motor neuron 1 (_SMN1_) gene responsible for making SMN proteins. Clinical features of SMA include degeneration of motor neurons in the spinal cord which ultimately leads to muscular atrophy and, in some cases, loss of physical strength. SMN proteins are expressed ubiquitously throughout the body and are thought to hold diverse intracellular roles in DNA repair, cell signaling, endocytosis, and autophagy. A secondary _SMN_ gene (_SMN2_) can also produce SMN proteins, but a small nucleotide substitution in its sequence results in the exclusion of exon 7 during splicing in approximately 85% of the transcripts - this means that only ~15% of the SMN proteins produced by _SMN2_ are functional, which is insufficient to compensate for the deficits caused by _SMN1_ mutations. Emerging evidence suggests that many cells and tissues are selectively vulnerable to reduced SMN concentrations, making this protein a desirable target in the treatment of SMA. Risdiplam is an mRNA splicing modifier for _SMN2_ that increases the inclusion of exon 7 during splicing, which ultimately increases the amount of functional SMN protein produced by _SMN2_. It does so by binding to two sites in _SMN2_ pre-mRNA: the 5' splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) of exon 7.

Absorption Distribution and Excretion

The Tmax following oral administration is approximately 1-4 hours. Following once-daily administration with a morning meal (or after breastfeeding), risdiplam reaches steady-state in approximately 7-14 days. The pharmacokinetics of risdiplam were found to be approximately linear between all studied dosages in patients with SMA.
Following the oral administration of 18mg risdiplam, approximately 53% of the dose was excreted in the feces and 28% was excreted in the urine. Unchanged parent drug comprised 14% of the dose excreted in feces and 8% of the dose excreted in urine.
Following oral administration, risdiplam distributes well into the central nervous system and peripheral tissues. The apparent volume of distribution at steady-state is 6.3 L/kg.
For a 14.9kg patient, the apparent clearance of risdiplam is 6.3 L/kg.

Metabolism Metabolites

The metabolism of risdiplam is mediated primarily by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with some involvement of CYP1A1, CYP2J2, CYP3A4, and CYP3A7. Parent drug comprises approximately 83% of circulating drug material. A pharmacologically-inactive metabolite, M1, has been identified as the major circulating metabolite - this M1 metabolite has been observed _in vitro_ to inhibit MATE1 and MATE2-K transporters, similar to the parent drug.

Wikipedia

Risdiplam
Ketopantoic_acid

Biological Half Life

The terminal elimination half-life of risdiplam is approximately 50 hours in healthy adults.

Use Classification

Human drugs -> Other drugs for disorders of the musculo-skeletal system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Ramdas S, Servais L: New treatments in spinal muscular atrophy: an overview of currently available data. Expert Opin Pharmacother. 2020 Feb;21(3):307-315. doi: 10.1080/14656566.2019.1704732. [PMID:31973611]
Ratni H, Ebeling M, Baird J, Bendels S, Bylund J, Chen KS, Denk N, Feng Z, Green L, Guerard M, Jablonski P, Jacobsen B, Khwaja O, Kletzl H, Ko CP, Kustermann S, Marquet A, Metzger F, Mueller B, Naryshkin NA, Paushkin SV, Pinard E, Poirier A, Reutlinger M, Weetall M, Zeller A, Zhao X, Mueller L: Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). J Med Chem. 2018 Aug 9;61(15):6501-6517. doi: 10.1021/acs.jmedchem.8b00741. Epub 2018 Jul 25. [PMID:30044619]
Sturm S, Gunther A, Jaber B, Jordan P, Al Kotbi N, Parkar N, Cleary Y, Frances N, Bergauer T, Heinig K, Kletzl H, Marquet A, Ratni H, Poirier A, Muller L, Czech C, Khwaja O: A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier. Br J Clin Pharmacol. 2019 Jan;85(1):181-193. doi: 10.1111/bcp.13786. Epub 2018 Nov 16. [PMID:30302786]
Messina S, Sframeli M: New Treatments in Spinal Muscular Atrophy: Positive Results and New Challenges. J Clin Med. 2020 Jul 13;9(7). pii: jcm9072222. doi: 10.3390/jcm9072222. [PMID:32668756]
BiopharmaDive: 5 FDA Approval Decisions to Watch in the 2nd Quarter
BusinessWire: FDA Approves Genentech’s Evrysdi (risdiplam) for Treatment of Spinal Muscular Atrophy (SMA) in Adults and Children 2 Months and Older
FDA Approved Drug Products: Evrysdi (risdiplam) powder for oral solution
CaymanChem: Risdiplam MSDS
BiopharmaDive: First oral drug for spinal muscular atrophy approved by FDA

Explore Compound Types